molecular formula C17H23NO3S B13436912 1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl propionate

1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl propionate

Cat. No.: B13436912
M. Wt: 321.4 g/mol
InChI Key: XVNTUJVMOALEIY-UHFFFAOYSA-N
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Description

1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl propionate is a complex organic compound featuring a tert-butylthio group, a methoxy group, and an indole moiety

Preparation Methods

The synthesis of 1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl propionate typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization reactions.

    Introduction of the tert-Butylthio Group: The tert-butylthio group can be introduced via nucleophilic substitution reactions using tert-butylthiol and appropriate leaving groups.

    Methoxylation: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Esterification: The final step involves esterification to form the propionate ester using propionic acid or its derivatives under acidic or basic conditions.

Chemical Reactions Analysis

1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl propionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylthio group can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl propionate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis for the development of new molecules with potential biological activity.

    Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl propionate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Modulation of Receptors: The compound may interact with cell surface or intracellular receptors, modulating their activity and downstream signaling pathways.

    Interference with Cellular Processes: It can affect various cellular processes, such as cell proliferation, apoptosis, and differentiation, by interacting with key regulatory proteins and pathways.

Comparison with Similar Compounds

1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl propionate can be compared with similar compounds, such as:

    1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl acetate: This compound has an acetate ester group instead of a propionate ester group, which may affect its reactivity and biological activity.

    1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl butyrate: This compound has a butyrate ester group, which may influence its solubility and interaction with biological targets.

    1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl benzoate:

Properties

Molecular Formula

C17H23NO3S

Molecular Weight

321.4 g/mol

IUPAC Name

methyl 3-(3-tert-butylsulfanyl-5-methoxy-1H-indol-2-yl)propanoate

InChI

InChI=1S/C17H23NO3S/c1-17(2,3)22-16-12-10-11(20-4)6-7-13(12)18-14(16)8-9-15(19)21-5/h6-7,10,18H,8-9H2,1-5H3

InChI Key

XVNTUJVMOALEIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=C(NC2=C1C=C(C=C2)OC)CCC(=O)OC

Origin of Product

United States

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